molecular formula C8H4BrF3N2 B1519266 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1135282-92-6

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1519266
CAS RN: 1135282-92-6
M. Wt: 265.03 g/mol
InChI Key: ZZHFDHQEFBAXGI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound “2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is a specific derivative of this class .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular formula of “2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is C8H4BrF3N2, and its molecular weight is 265.03 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various chemical reactions. For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Scientific Research Applications

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structure is pivotal in creating compounds with antiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . The trifluoromethyl group in particular enhances the biological activity of these molecules, making them potent for therapeutic use.

Development of Sedatives and Anxiolytics

Imidazo[1,2-a]pyridines, including derivatives of 2-Bromo-6-(trifluoromethyl), are key in developing sedatives and anxiolytics. Notably, drugs like Zolpidem and Alpidem contain this moiety, which is crucial for their CNS depressant activity .

Heart Failure Medications

The structural motif of imidazo[1,2-a]pyridine is also found in medications for heart failure, such as Olprinone . The presence of the 2-bromo-6-(trifluoromethyl) group can be instrumental in the pharmacological efficacy of such drugs .

Cyclin-dependent Kinase Inhibitors

In cancer research, derivatives of this compound have been explored as cyclin-dependent kinase (CDK) inhibitors. These inhibitors can halt the proliferation of cancer cells by interfering with cell cycle progression .

Calcium Channel Blockers

Calcium channel blockers are important for treating various cardiovascular diseases. The imidazo[1,2-a]pyridine core, when incorporated into drugs, can modulate calcium channels, thereby affecting the contraction and dilation of blood vessels .

GABA A Receptor Modulators

Compounds with the imidazo[1,2-a]pyridine structure, including 2-Bromo-6-(trifluoromethyl), are studied for their potential as GABA A receptor modulators. These modulators can have therapeutic applications in treating anxiety, epilepsy, and insomnia .

Material Science Applications

Beyond medicinal chemistry, this compound’s structural character is useful in material science. It can contribute to the development of new materials with specific electronic or photonic properties .

Environmentally Benign Synthesis Methods

The compound is also significant in the development of more environmentally friendly synthesis methods. For example, microwave-assisted organic reactions using dry media have been developed to synthesize imidazo[1,2-a]pyridines, which are faster, cleaner, and yield high results without the need for solvents or catalysts .

Safety and Hazards

The compound “2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It’s harmful if swallowed, causes skin and eye irritation, and can be harmful if inhaled .

Future Directions

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . Future research could focus on the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, these compounds could be useful in developing more effective compounds for treating various diseases, including cancer .

properties

IUPAC Name

2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-14-3-5(8(10,11)12)1-2-7(14)13-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHFDHQEFBAXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234202
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS RN

1135282-92-6
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135282-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.63 g of (2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide, 2.84 g of phosphorus oxybromide and 2 ml of propionitrile was stirred at 100° C. for 2.5 hours. The cooled reaction mixture was neutralized in a saturated aqueous sodium bicarbonate solution and a 5 M aqueous sodium hydroxide solution, and the precipitated solid was filtered. The resulting solid was washed with water and n-hexane to obtain 808 mg of 2-bromo-6-trifluoromethyl-imidazo[1,2-a]pyridine.
Name
(2-imino-5-trifluoromethyl-2H-pyridin-1-yl)ethyl acetate hydrobromide
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Reactant of Route 6
2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

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